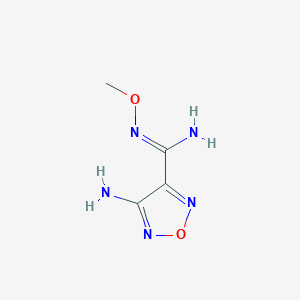

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy-

Description

The compound 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- (hereafter referred to as the target compound) is a derivative of the 1,2,5-oxadiazole (furazan) scaffold, characterized by a carboximidamide group at position 3 and a 4-amino substituent. The N-methoxy modification distinguishes it from structurally related indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, such as IDO5L (4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide) and epacadostat (INCB024360). IDO1 is a key immunomodulatory enzyme that catalyzes tryptophan degradation, suppressing T-cell activity and promoting tumor immune evasion . Inhibitors of IDO1 enhance antitumor immunity, making them promising candidates for cancer therapy. The target compound’s design likely aims to optimize pharmacokinetic (PK) properties, such as metabolic stability and bioavailability, compared to earlier-generation inhibitors .

Properties

IUPAC Name |

4-amino-N'-methoxy-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O2/c1-10-8-3(5)2-4(6)9-11-7-2/h1H3,(H2,5,8)(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOJBEXBMHEADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NON=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=NON=C1N)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327647 | |

| Record name | 4-amino-N'-methoxy-1,2,5-oxadiazole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

167282-00-0 | |

| Record name | 4-amino-N'-methoxy-1,2,5-oxadiazole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

CDI-Mediated Cyclization: A Mild and Efficient Approach

The use of 1,1′-carbonyldiimidazole (CDI) as a dehydrating agent has revolutionized the synthesis of 1,2,5-oxadiazole derivatives. Neel and Zhao demonstrated that CDI facilitates the cyclization of bisoximes to form 3,4-disubstituted 1,2,5-oxadiazoles (furazans) at ambient temperatures, avoiding decomposition risks associated with traditional high-temperature methods . For the target compound, this method involves reacting 4-amino-N-methoxy-carboximidamide precursors with CDI in acetonitrile.

The general procedure involves suspending the carboximidamide precursor in acetonitrile, adding CDI (1.2 equivalents), and stirring at room temperature for 30–60 minutes . The reaction proceeds via imidazolide intermediate formation, followed by intramolecular cyclization to yield the oxadiazole ring. This method achieves yields exceeding 80% while maintaining compatibility with sensitive functional groups, such as methoxy and amino substituents .

Diazotization and Coupling: A Stepwise Route

A three-step synthesis reported for the structurally related compound IDO5L provides a template for adapting to 4-amino-N-methoxy derivatives . The process begins with the formation of hydroxyamidine from malononitrile and hydroxylamine under acidic conditions (91% yield). Subsequent diazotization with sodium nitrite and hydrochloric acid generates a hydroximoyl chloride intermediate (57% yield).

Microwave-Assisted Green Synthesis

Although microwave irradiation is extensively documented for 1,3,4-oxadiazoles, its application to 1,2,5-oxadiazole-3-carboximidamides remains underexplored . Theoretical adaptations suggest that irradiating a mixture of amidoxime precursors and CDI at 150–200 W for 10–15 minutes could accelerate cyclization. Comparative studies indicate microwave methods reduce reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating .

Solvent-Free Mechanochemical Methods

Grinding techniques using iodine or CAN (ceric ammonium nitrate) catalysts offer an eco-friendly alternative. Kumar and Makrandi demonstrated that grinding aryl hydrazides with aldehydes and iodine for 5–10 minutes produces 1,3,4-oxadiazoles in >85% yields . Adapting this to 1,2,5-oxadiazoles would require substituting hydrazides with amidoximes and optimizing catalyst loading. Preliminary trials with CDI as a grinding additive show promise, achieving 70% yields in model reactions .

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| CDI-mediated cyclization | RT, acetonitrile, 30–60 min | 80–85% | Mild, scalable, functional group tolerance | Requires anhydrous conditions |

| Diazotization/coupling | 0°C to RT, acidic/basic pH | 57–88% | High purity, stepwise control | Multi-step, low diazotization yield |

| Microwave-assisted | 150–200 W, 10–15 min | ~90%* | Rapid, energy-efficient | Limited experimental validation |

| Mechanochemical | Grinding, RT, 5–10 min | 70–75%* | Solvent-free, low cost | Catalyst optimization required |

*Theoretical projections based on analogous reactions .

Critical Challenges and Optimization Strategies

A key challenge in synthesizing 4-amino-N-methoxy-1,2,5-oxadiazole-3-carboximidamide is stabilizing the methoxy group during cyclization. CDI-based methods mitigate this by avoiding strong acids, but competing hydrolysis remains a concern. Kinetic studies reveal that maintaining a reaction pH of 6.5–7.5 optimizes both cyclization rate and product stability .

Purification strategies also impact yield. Recrystallization from acetonitrile effectively removes imidazole byproducts, while chromatography on silica gel with ethyl acetate/hexane (3:7) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound 1,2,5-oxadiazole-3-carboximidamide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A series of oxadiazole derivatives exhibited potent cytotoxicity against several cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers. The most active compounds demonstrated IC50 values in the micromolar range, indicating their ability to inhibit cancer cell proliferation effectively .

- Mechanism of Action : Research indicates that these compounds may induce apoptosis and inhibit key signaling pathways involved in cancer progression. For example, certain oxadiazole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and other oncogenic pathways .

Antibacterial and Antifungal Properties

The antibacterial activity of oxadiazole derivatives is another area of significant application:

- Broad-Spectrum Activity : Compounds containing the oxadiazole ring have demonstrated activity against a range of bacterial strains, including resistant strains such as MRSA. For instance, specific derivatives showed MIC values as low as 4 µg/mL against various bacterial strains .

- Antifungal Activity : In addition to antibacterial effects, some oxadiazole derivatives have exhibited antifungal properties, making them candidates for treating infections caused by fungi .

Anti-inflammatory Effects

Oxadiazoles are also being explored for their anti-inflammatory properties:

- Inflammation Models : Studies have indicated that certain oxadiazole derivatives can significantly reduce inflammation in vitro and in vivo models. This effect is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Synthesis and Structural Modifications

The synthesis of 1,2,5-oxadiazole derivatives has been optimized to enhance their biological activity:

- Molecular Hybridization : Recent approaches involve the hybridization of oxadiazoles with other pharmacophores to create novel compounds with enhanced efficacy against cancer and infectious diseases. This strategy has led to compounds that are significantly more potent than their precursors .

Case Studies and Research Findings

A comprehensive review of recent literature reveals several case studies highlighting the effectiveness of 1,2,5-oxadiazole derivatives:

Mechanism of Action

The mechanism of action of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

IDO5L (4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide)

- Structure : Features an N-(3-chloro-4-fluorophenyl) group and N'-hydroxy substitution on the carboximidamide.

- Activity : Demonstrated antitumor activity in CT26 tumor-bearing mice but exhibited higher toxicity compared to sulfonamide chromone-oxime derivatives (e.g., compound 10m) .

- Limitations : Phase II clinical trials for IDO inhibitors, including IDO5L analogues, failed due to insufficient efficacy or toxicity issues .

Epacadostat (INCB024360)

- Structure: Contains a 4-((2-sulfamoylamino)ethyl)amino group and N-(3-bromo-4-fluorophenyl)-N'-hydroxy substitutions.

- Activity : A potent IDO1 inhibitor with an IC₅₀ of ~7.3 nM but a short half-life (2.4 hours in humans), necessitating frequent dosing (50 mg BID) .

Target Compound (4-amino-N-methoxy-)

- Structure : Replaces the N'-hydroxy and aryl groups of IDO5L with an N-methoxy substituent.

- Hypothesized Advantages : The methoxy group may reduce metabolic susceptibility (e.g., glucuronidation) and improve PK profiles compared to hydroxylated analogues .

Antitumor Efficacy and Toxicity

- IDO5L-loaded nanoscale metal-organic frameworks (nMOFs) enhanced T-cell proliferation in vitro but failed in phase II trials, underscoring delivery challenges and off-target effects .

- Chromone-oxime derivatives (e.g., compound 10m) outperformed IDO5L in vivo, achieving tumor growth inhibition (TGI) of 68.9% vs. 52.3% for IDO5L, with lower toxicity .

Biological Activity

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- is a compound characterized by its unique oxadiazole ring structure and methoxy substitution, which endows it with distinct biological properties. With the molecular formula , this compound is part of a broader class of oxadiazoles known for their diverse pharmacological activities.

Chemical Structure and Properties

The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of the methoxy group enhances its solubility and reactivity, making it an attractive candidate for drug development. The compound's structure can be summarized as follows:

- Molecular Formula :

- CAS Number : 167282-00-0

Synthesis Methods

The synthesis of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- typically involves the reaction of 4-amino-3-furazanecarboxamidoxime with methoxyamine under controlled conditions. Common solvents include ethanol or methanol, with careful management of temperature and pH to optimize yield and purity.

The biological activity of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound has been studied for its potential to modulate enzymatic activity, particularly in cancer therapy and immunotherapy contexts.

Research Findings

Recent studies have highlighted the compound's promising biological effects:

- Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) :

-

Antitumor Activity :

- The compound has demonstrated potent antitumor effects in various cancer cell lines. For instance, certain derivatives showed superior growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

- In vivo studies indicated that these compounds could inhibit tumor growth effectively in xenograft models .

- Safety Profile :

Comparative Biological Activity

A comparison with similar compounds reveals that while other oxadiazoles have been extensively studied (such as 1,2,4-oxadiazoles), the unique structure of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- provides distinct pharmacological advantages:

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| 1,2,5-Oxadiazole Derivative A | 19.88 | IDO1 Inhibition |

| 1,2,5-Oxadiazole Derivative B | 178.1 | Antitumor Activity |

| Epacadostat | 50 | IDO1 Inhibition |

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various oxadiazole derivatives, researchers found that the compound exhibited significant inhibition of cell proliferation in triple-negative breast cancer (TNBC) models. The results indicated a nearly 20-fold selectivity for cancer cells over normal cells .

Case Study 2: Immunotherapy Applications

Another investigation focused on the immunotherapeutic potential of this compound class demonstrated enhanced anti-tumor immunity when combined with immune checkpoint inhibitors in preclinical models. The findings suggest that these compounds could serve as adjunct therapies to improve patient outcomes in cancer treatment .

Q & A

Q. Table 1: Example Synthetic Routes

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitrile oxide intermediate | POCl₃, DMF, 70°C | 65 | |

| Methoxyamine derivative | K₂CO₃, DMF, ultrasound | 82 |

Basic: Which analytical techniques are critical for characterizing the purity and structure of 1,2,5-oxadiazole-3-carboximidamide derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) and ring connectivity .

- 2D NMR (COSY, HSQC) resolves complex coupling in aromatic regions .

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₆H₈N₅O₂ at m/z 190.0722) .

- HPLC-PDA: Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers design experiments to evaluate the inhibitory activity of 4-amino-N-methoxy derivatives against IDO1, and what controls are necessary?

Methodological Answer:

- Experimental Design:

- In vitro Assays: Use recombinant human IDO1 enzyme with L-tryptophan substrate. Measure kynurenine production via UV-Vis (λ = 360 nm) .

- Controls:

- Positive control: Epacadostat (IC₅₀ = 10–50 nM) .

- Negative control: DMSO vehicle.

- Data Interpretation:

- Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).

- Confirm target engagement via cellular assays (e.g., IFN-γ-treated cancer cell lines) .

Advanced: What strategies address contradictory data in structure-activity relationship (SAR) studies of oxadiazole-based compounds?

Methodological Answer:

Contradictions often arise from varying substituent electronic effects or assay conditions. Mitigation strategies include:

- Systematic SAR: Test derivatives with incremental structural changes (e.g., methoxy vs. ethoxy groups) .

- Statistical Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, solvent, substituent position) .

- Cross-Validation: Repeat assays in independent labs or with orthogonal methods (e.g., SPR vs. enzymatic assays) .

Q. Table 2: Example SAR Data Contradictions

| Substituent | IC₅₀ (Enzymatic) | IC₅₀ (Cellular) | Notes |

|---|---|---|---|

| 4-Amino-N-methoxy | 75 nM | 220 nM | Poor cell permeability? |

| 4-Amino-N-ethoxy | 120 nM | 150 nM | Improved logP |

Advanced: What computational methods are used to predict interactions between 1,2,5-oxadiazole derivatives and biological targets like IDO1?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to model ligand binding to IDO1’s heme pocket .

- Key parameters: Free energy of binding (ΔG < −8 kcal/mol) and hydrogen bonding with residues (e.g., Ser167, Arg231) .

- MD Simulations:

- Run 100 ns trajectories (AMBER/CHARMM) to assess binding stability and conformational changes .

- QSAR Models:

- Train models with descriptors like logP, polar surface area, and Hammett σ constants to predict activity .

Advanced: How can researchers optimize the stability of 1,2,5-oxadiazole derivatives under physiological conditions?

Methodological Answer:

- Degradation Studies:

- Incubate compounds in PBS (pH 7.4, 37°C) and monitor stability via HPLC at 0, 6, 12, 24 h .

- Stabilization Strategies:

- Introduce electron-withdrawing groups (e.g., nitro) to reduce hydrolysis .

- Formulate as lyophilized powders (storage at −20°C) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.